molecular formula C16H15N3O4 B2880005 N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-33-5

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2880005
M. Wt: 313.313
InChI Key: PYNRYCKPWHIXCI-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNO is a type of oxalamide that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Nitration and Bromination of N-(Dimethylphenyl)Methane-Sulfonamides

  • Application Summary: This study focuses on the nitration and bromination of N-(dimethylphenyl)methane-sulfonamides. The orientation of the products of nitrosation:nitration and bromination of the methanesulfonamides of the six isomeric dimethylanilines have been established by 1H NMR nuclear Overhauser experiments .
  • Methods of Application: The methanesulfonamides were prepared by treatment of the dimethylaniline with methanesulfonyl chloride in pyridine. The orientation of substitution was established using nuclear Overhauser effect (nOe) enhancements based on irradiation of the sulfonamide NH and the aromatic methyl group signals in the 1H NMR spectrum .
  • Results: The results of nitrosation:nitration using refluxing aqueous nitric acid and acetic acid mixtures containing sodium nitrite, are given in Table 1. The yields are reported in terms of crystallised products .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

  • Application Summary: This review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
  • Methods of Application: The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
  • Results: Lewis-acidic alkylboranes, e.g. 1, readily formed (11 B NMR) boranate complexes in the presence of base. In contrast, the association of hydroxide was undetectable in boron reagents of lower Lewis-acidity, e.g. alkylborinic ester 2 .

Synthesis and Biological Evaluation of New 1,3,4-Thiadiazole Derivatives

  • Application Summary: This research focuses on the synthesis of new series of 1,3,4-thiadiazole derivatives .
  • Methods of Application: N - (4-Nitrophenyl)acetohydrazonoyl bromide ( 2) and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one ( 4) were used as a useful precursor in synthesis of new series of 1,3,4-thiadiazole derivatives .
  • Results: The newly synthesized compounds were evaluated as antimicrobial agents .

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNRYCKPWHIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

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